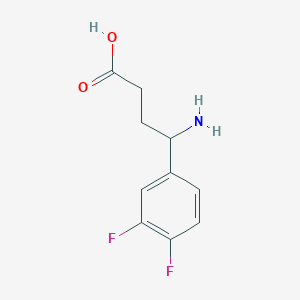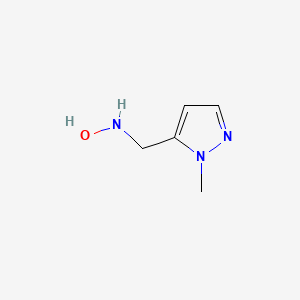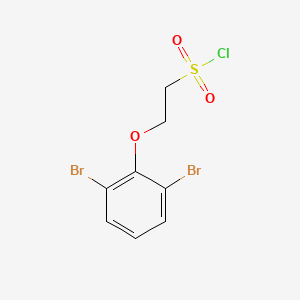![molecular formula C11H9N3O3 B15325102 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile is a compound that features a complex heterocyclic structure. This compound, owing to its intricate molecular framework, has potential applications in various fields including medicinal chemistry and materials science. It is noteworthy for its distinct functionality that bridges both organic and inorganic chemistry paradigms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolo[3,4-b]pyridine Core: Starting from pyridine derivatives, multiple cyclization and functional group modifications lead to the core structure.
Introduction of the Methoxymethyl and Dioxo Groups: Various protecting and deprotecting groups are used to selectively introduce these functional groups under controlled conditions.
Final Acetonitrile Addition: This is often achieved through nucleophilic substitution reactions with nitrile donors under anhydrous conditions.
Industrial Production Methods
Scaled-up production in industry leverages automated synthesis platforms. Here, solid-phase synthesis and high-throughput screening ensure efficient production. Industrial methods often incorporate microwave-assisted synthesis to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions at the methoxymethyl and pyridine sites.
Substitution Reactions: Common reagents like alkyl halides and nucleophiles engage in substitution reactions, modifying the functional groups.
Condensation and Cyclization: These reactions are central in further modifying the heterocyclic ring system, influencing the compound's properties.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ under inert conditions.
Substitution: Reagents like NaCN, alkyl halides, or organometallic reagents.
Cyclization: Strong acids or bases to promote ring closure.
Major Products
Depending on the reaction pathway, products vary from simple hydroxylated derivatives to more complex polycyclic structures with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthesizing larger, more complex molecules. It serves as a key intermediate in organic synthesis.
Biology
Investigated for its potential biological activity, such as enzyme inhibition or receptor binding, useful in drug discovery.
Medicine
Explored for its possible roles in therapeutic agents targeting various diseases, especially in the design of novel pharmaceuticals.
Industry
Utilized in the creation of advanced materials, including polymers and ligands for catalysis.
Mecanismo De Acción
Molecular Targets and Pathways
This compound operates by interacting with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymatic activity by binding to active sites or allosteric sites.
Receptor Modulation: Potential to act on receptor pathways, altering cellular responses.
Pathways: Influences metabolic pathways by modulating key intermediates and enzymes involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Methoxymethyl)-6-oxopyridin-5-yl]acetonitrile
5-Methoxy-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
2-Cyano-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
Uniqueness
Functional Group Diversity: The presence of both methoxymethyl and dioxo groups offers a unique reactivity profile.
Structural Complexity:
There you have it—an exploration of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile from its synthesis to its applications and unique qualities
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-[3-(methoxymethyl)-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl]acetonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-17-6-7-4-8-9(13-5-7)11(16)14(3-2-12)10(8)15/h4-5H,3,6H2,1H3 |
Clave InChI |
PFSKDYFQYVJRJZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C(=O)N(C2=O)CC#N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)




![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)


![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)




